Scalability of the 1,3-Disubstituted Cyclobutane Scaffold
Scalable synthetic methods for 1,3-disubstituted cyclobutane building blocks bearing CHF2 and CF3 groups have been developed. The target products, including the CHF2-substituted series, are obtained on a gram scale as single (1s,3s)-diastereomers [1]. This contrasts with the CF3 series, where diastereomer separation is required, and the non-fluorinated parent, which may lack the conformational restriction and physicochemical modulation desired for drug discovery [1].
| Evidence Dimension | Synthetic Scalability and Diastereomeric Outcome |
|---|---|
| Target Compound Data | Obtained on a gram scale as a single (1s,3s)-diastereomer. |
| Comparator Or Baseline | CF3-substituted analogs: Obtained on a gram scale but require diastereomer separation. Non-fluorinated parent: Not specified, but lacks the fluoroalkyl group's physicochemical influence. |
| Quantified Difference | Gram-scale synthesis with high diastereoselectivity is achieved for the CHF2 series, simplifying downstream application in medicinal chemistry. |
| Conditions | Synthesis from 3-oxocyclobutanecarboxylic acid derivatives via deoxofluorination or nucleophilic fluorination. |
Why This Matters
Access to multi-gram quantities of a single diastereomer simplifies medicinal chemistry workflows and ensures consistent physicochemical properties in SAR studies.
- [1] Demchuk, O. P.; et al. Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. Journal of Fluorine Chemistry. 2022, 261-262, 110021. View Source
